Product packaging for Gold;tin(Cat. No.:)

Gold;tin

Cat. No.: B14725494
M. Wt: 315.68 g/mol
InChI Key: JVPLOXQKFGYFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Gold;Tin compound system, primarily encountered as eutectic alloys (such as Au80Sn20 and Au78Sn22) and electroplating electrolytes, is a high-performance material critical for advanced technological research and development . These compounds are valued for their superior properties, including excellent electrical and thermal conductivity, high strength, and exceptional resistance to corrosion and thermal fatigue . Their primary research and industrial applications are in electronics and advanced materials science. A key application is in the development of high-reliability solders for critical sectors like aerospace, defense, and medical devices, where performance under extreme conditions is paramount . Furthermore, this compound electroplating electrolytes and additives are extensively used to deposit thin, uniform coatings on components for microelectronics, MEMS, and high-frequency communication devices, enhancing their durability and conductive properties . In the field of nanomaterials and synthesis, these compounds serve as catalysts and precursors for fabricating nanostructures with tailored morphologies, supporting innovations in green chemistry and optoelectronics . The ongoing growth in 5G infrastructure, electric vehicles, and the miniaturization of electronics continues to drive R&D interest in this compound systems, solidifying their role in next-generation technological solutions . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuSn B14725494 Gold;tin

Properties

Molecular Formula

AuSn

Molecular Weight

315.68 g/mol

IUPAC Name

gold;tin

InChI

InChI=1S/Au.Sn

InChI Key

JVPLOXQKFGYFMN-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Au]

Origin of Product

United States

Phase Equilibria and Thermodynamic Modeling of the Gold Tin System

Phase Equilibria in Au-Sn-X Systems (e.g., Au-Sn-Ni, Au-Sn-Cu, Au-Sn-Pt)

Investigating the phase equilibria in ternary systems like Au-Sn-Ni, Au-Sn-Cu, and Au-Sn-Pt is essential for predicting the phases that form during processing and aging. Experimental techniques, such as diffusion couples and microstructural analysis (e.g., SEM-EDX), combined with thermodynamic modeling (CALPHAD), are used to establish isothermal sections and understand phase relationships. core.ac.ukosti.gov

In the Au-Sn-Ni system, for instance, studies have focused on the interfacial reactions between Au-Sn solders and Ni metallization. core.ac.ukosti.gov The phases observed at the interface can include ternary compounds or binary Au-Sn and Ni-Sn phases with solubility for the third element. For example, a (Au,Ni)₃Sn₂ phase, which is a Ni₃Sn₂ phase with significant Au solubility, has been observed at the interface between Au-Sn solder and electroless Ni. osti.gov The solubility of Ni in different Au-Sn phases varies; for example, the δ-phase (AuSn) can dissolve more than 20 at.% Ni, while the ζ-phase (Au₅Sn) has a much lower solubility, around 1 at.% at 200°C. osti.gov

Similarly, the phase equilibria in Au-Sn-Cu and Au-Sn-Pt systems are investigated to understand their interactions with Au-Sn solders. core.ac.uk Thermodynamic descriptions of these ternary systems are established using methods like CALPHAD to provide comprehensive phase equilibrium information. core.ac.uk

Data from isothermal sections of these ternary diagrams at relevant temperatures (e.g., aging temperatures in electronic packaging) are crucial for predicting the stable phases that form at interfaces. mdpi.com

Interfacial Reaction Thermodynamics in Multi-Component Systems

Interfacial reactions in multi-component systems involving Au-Sn alloys are governed by thermodynamic principles and kinetic factors. When Au-Sn solder comes into contact with a metallization layer (e.g., Ni, Cu, Pt), intermetallic compounds form at the interface. The specific phases that form and their growth kinetics are influenced by the chemical potentials of the components and the available diffusion paths.

Thermodynamic calculations can rationalize observed interfacial reaction phenomena by considering the stability of possible intermetallic phases in the multi-component system. core.ac.ukmdpi.com For example, in the reaction between Au-Sn solder and Ni metallization, the formation of phases like (Au,Ni)₃Sn₂ and (Au,Ni)Sn can be understood based on the thermodynamic stability of these phases within the Au-Ni-Sn system at the reaction temperature. osti.gov

The relative thermal stability of interconnections with different metallizations can be assessed by studying the interfacial reactions upon aging. For instance, Au-20wt.%Sn solder joints with Pt metallization have shown greater thermal stability compared to those with Ni or Cu metallization when aged at 150 °C. core.ac.uk This difference in stability is related to the specific intermetallic phases that form and their growth rates in each system.

Thermodynamic-kinetic analyses are used to understand phenomena such as the effect of additional elements (like P in electroless Ni) or minor components (like Cu in solders) on the interfacial reaction pathway and the resulting microstructure. mdpi.com The formation of brittle intermetallic layers, such as AuSn₄, at the interface can be a concern for the reliability of solder joints, and understanding the thermodynamic driving forces for their formation and growth is important. semi.ac.cnmdpi.com

Thermodynamic modeling provides the basis for predicting local phase equilibria at the interface, which is essential input for simulating the microstructural evolution during soldering and aging. core.ac.uk

Intermetallic Compound Formation and Growth Kinetics in Gold Tin Systems

Diffusion Mechanisms and Interfacial Reactions

The formation of intermetallic compounds at the gold-tin interface is a result of solid-state interdiffusion. researchgate.net This process initiates with localized changes in composition at the boundary, leading to the solid-state formation of IMCs. researchgate.net The specific diffusion behaviors can vary depending on factors such as temperature. researchgate.net

The rate at which gold and tin atoms migrate into each other is described by interdiffusion coefficients. In the Au-Sn system, it has been observed that gold diffuses into tin faster than tin diffuses into gold, which can be attributed to the smaller atomic radii of gold atoms. This differential in diffusion rates is a key factor in the subsequent formation and growth of intermetallic layers.

Studies on various binary metal systems have established methods to determine interdiffusion coefficients. For instance, in the Au-Cu system, which exhibits complete solid solution at higher temperatures, higher interdiffusion coefficients are found in the range of 40–50 at.% Cu. researchgate.net While specific coefficients for the Au-Sn system require dedicated experimental determination under various conditions, the principle remains that these coefficients are crucial for understanding the kinetics of IMC formation.

At the interface of a gold-tin diffusion couple, a series of intermetallic compound layers form. The sequence of their formation and their relative thicknesses evolve with time and temperature. researchgate.net Commonly observed IMCs in the Au-Sn system include AuSn, AuSn₂, and AuSn₄. researchgate.net

The formation sequence can be influenced by the initial state of the materials and the reaction temperature. In solid-state diffusion below the eutectic temperature, a layered structure of AuSn, AuSn₂, and AuSn₄ is typically observed. researchgate.net The AuSn₄ layer is often the first to form at the Au/Sn interface, followed by the formation of AuSn and AuSn₂ at the Au/AuSn₄ interface. researchgate.net Over time, due to the faster diffusion of Au into the Sn layer, the Sn can be fully consumed, leading to the transformation of the AuSn₄ layer into AuSn and AuSn₂. researchgate.net

For heat treatment at temperatures slightly above the eutectic temperature, partial melting of tin can occur. This leads to the dissolution of gold into the molten tin-rich region, resulting in an earlier formation of the AuSn₄ phase along with AuSn. Subsequently, AuSn₂ forms between the AuSn₄ and AuSn layers. Research has shown that the thickness of the AuSn₄ layer can be significantly greater than that of the AuSn₂ and AuSn layers, with the ratio of their thicknesses remaining constant during annealing. researchgate.net

Table 1: Intermetallic Phases in the Gold-Tin System

Intermetallic Compound Typical Location in Interface Notes
AuSn Forms between Au and Sn-rich phases Equiatomic compound, often forms early in the reaction.
AuSn₂ Forms at the AuSn/Sn interface Develops as more gold diffuses into the tin-rich region.

The difference in the diffusion rates between gold and tin atoms leads to the Kirkendall effect, which is the movement of the interface between the two metals. wikipedia.org This phenomenon is a consequence of the vacancy-mediated diffusion mechanism, where there is a net flux of atoms in one direction and a corresponding flux of vacancies in the opposite direction. wikipedia.org

In the Au-Sn system, since gold diffuses faster into tin, there is a net flow of vacancies from the tin side to the gold side. agh.edu.pl The accumulation of these vacancies can lead to the formation of pores or voids, known as Kirkendall voids. wikipedia.org These voids often nucleate at the interface, particularly near the Au/AuSn interphase within the AuSn phase. agh.edu.pl The presence of these voids can be detrimental to the mechanical integrity and reliability of the bond. agh.edu.pl

The formation of Kirkendall voids is a significant consideration in the long-term reliability of Au-Sn solder joints and other applications where these metals are in contact. wikipedia.org

Kinetics of Intermetallic Layer Growth

The growth of the intermetallic layers at the gold-tin interface is a thermally activated process, meaning it is highly dependent on both time and temperature. nist.gov

The thickness of the intermetallic compound layers increases with both annealing time and temperature. researchgate.net This growth is a diffusion-controlled process. nist.gov At a constant temperature, the total thickness of the compound layers, denoted as l, increases with the annealing time, t. researchgate.net

Experimental studies on Sn/Au/Sn diffusion couples have shown that annealing at temperatures such as 433 K for various durations results in the formation of AuSn, AuSn₂, and AuSn₄ layers. researchgate.net The growth of these layers is faster at higher temperatures due to the increased rate of atomic diffusion. nist.gov For instance, in a study on a NiSn-solder with a thin gold layer, the reaction kinetics were studied in a temperature range of 232°C to 330°C, demonstrating the significant influence of temperature on the growth behavior. scirp.org

The growth of the total intermetallic layer thickness (l) as a function of time (t) can often be described by an empirical power law relationship:

l = k(t/t₀)ⁿ

where k is a proportionality coefficient (growth rate constant), t₀ is unity time (1 s), and n is the time exponent. researchgate.net The value of the exponent n provides insight into the dominant growth mechanism.

For a process purely controlled by bulk diffusion, the exponent n is typically expected to be 0.5. researchgate.net However, experimental studies on the Au-Sn system have often found values of n that deviate from 0.5. For example, in one study, the exponent n was determined to be 0.42, suggesting that grain boundary diffusion partially contributes to the rate-controlling process for the growth of the compound layers. researchgate.net In another investigation, the n values were found to be between 0.62 and 0.77, implying that the kinetics of IMC formation are controlled by both diffusion and intermetallic reaction. researchgate.net

The growth rate constant, k, is temperature-dependent and typically follows an Arrhenius relationship, which can be used to determine the activation energy for the growth process.

Table 2: Compound Names Mentioned in the Article

Compound Name
Gold;tin
AuSn
AuSn₂
AuSn₄
(Au,Ni)₅Sn
TiAu₄
Ag₃Sn
Cu₃Sn
Cu₆Sn₅
Ni₃Sn₄
Au₄Al
Au₅Al₂
Au₂Al
AuAl
AuAl₂
(Cu,Au)₆Sn₅
Cu₅Zn₈

Factors Modulating Intermetallic Morphology and Evolution

Influence of Substrate Materials and Barrier Layers

The choice of substrate material and the presence of diffusion barrier layers play a crucial role in the formation and composition of gold-tin intermetallic compounds. These layers are selected to provide adhesion, serve as a conduction path, or prevent unwanted diffusion between adjacent materials. uchicago.edu

In systems involving a nickel substrate or barrier layer, the nickel can actively participate in the reaction between gold and tin. For instance, in a Sn/Au/Ni sandwich structure, the resulting Au₅Sn and AuSn phases have been shown to incorporate nickel into their crystal structures. researchgate.net Energy-dispersive X-ray spectroscopy (EDS) or Electron Probe Microanalysis (EPMA) can quantify this incorporation, revealing the formation of ternary compounds. researchgate.net The driving force for certain microstructural changes can be the propensity for one phase, such as AuSn, to react with the underlying nickel. researchgate.net

PhaseNickel Concentration (at.%)
(Au, Ni)₅Sn1.1
(Au, Ni)Sn8.6
Data derived from EPMA measurements of a Sn/Au/Ni system reacted at 290°C for 2 minutes. researchgate.net

Diffusion barriers are intended to prevent or slow the interaction between different metallic layers, which is particularly important for long-term reliability at elevated temperatures. uchicago.edu Materials like Titanium-Tungsten (TiW), Palladium (Pd), and Chromium (Cr) are often employed for this purpose. uchicago.eduimapsource.org However, the effectiveness of these barriers can be limited under prolonged thermal stress. In studies on gold wire bonds on aluminum bond pads, post-process metallization systems like Au/Pd/Ni and Au/TiW were investigated for their ability to prevent the formation of deleterious Au-Al intermetallics at high temperatures. imapsource.org Despite their role as barriers, long-term endurance testing at 250°C for thousands of hours revealed that these layers were not entirely effective in preventing the diffusion of aluminum and the subsequent formation of Au-Al based intermetallics, leading to potential failure modes. imapsource.org In other systems, exposing a reactive metal like chromium to oxygen can form a more stable barrier, such as Cr₂O₃, which can decrease diffusivity. uchicago.edu

Effects of Heating and Cooling Rates on Microstructure

The thermal profile, specifically the rates of heating and cooling, has a profound impact on the final microstructure of gold-tin alloys. These rates determine the kinetics of phase transformations, influencing nucleation, grain size, and spatial arrangement of the intermetallic phases. mdpi.comcambridge.org Generally, rapid heating rates can provide a greater driving force for recrystallization, often resulting in a finer and more uniform grain structure. mdpi.commdpi.com Conversely, slower cooling rates allow more time for diffusion-driven processes to occur, which can lead to the formation of coarser, more lamellar structures. cambridge.orgnih.gov

Reaction TemperatureReaction TimeResulting Microstructure
290°C2 minutesA typical two-phase eutectic microstructure composed of Au₅Sn and AuSn over the Ni substrate. researchgate.net
240°C2 minutesA layered microstructure consisting of AuSn/Au₅Sn/Ni. researchgate.net

The formation of the two-phase aggregate eutectic microstructure at 290°C is because this reaction temperature is higher than the Au₅Sn + AuSn eutectic temperature of 278°C. researchgate.net The layered structure formed at 240°C, below the eutectic temperature, represents a different reaction pathway. The cooling rate following the reaction also plays a critical role; rapid cooling can preserve high-temperature phases or create fine-grained structures, while slow cooling allows for transformations and grain coarsening. cambridge.org

Microstructural Transformations During Isothermal Aging and Thermal Cycling

Post-solidification thermal treatments, such as isothermal aging (holding at a constant elevated temperature) and thermal cycling (repeated heating and cooling), cause significant microstructural evolution in gold-tin interconnections. These changes are primarily driven by solid-state diffusion, which promotes the continued growth of intermetallic compound layers and can lead to changes in phase morphology and distribution. nist.gov

During isothermal aging, the thickness of IMC layers generally increases with both time and temperature. nist.gov The initial microstructure can undergo significant rearrangement. For example, a layered AuSn/Au₅Sn/Ni structure, when aged at 240°C, transforms over time. The AuSn and Au₅Sn layers gradually exchange positions, driven by the thermodynamic favorability of the AuSn phase seeking more contact with the nickel layer. researchgate.net This transformation can be completed in less than 9 hours at this temperature, resulting in a more stable Au₅Sn/AuSn/Ni three-layer structure. researchgate.net The dominant diffusing species in this transformation have been identified as Au for the AuSn phase and Sn for the Au₅Sn phase. researchgate.net

Initial State (Pre-Aging)Aging ConditionsFinal State (Post-Aging)Driving Force
AuSn/Au₅Sn/Ni layered structure240°C for < 9 hoursAu₅Sn/AuSn/Ni layered structureThe AuSn phase seeking more contact with the Ni substrate. researchgate.net

Long-term aging at high temperatures can also test the limits of diffusion barriers, leading to significant microstructural changes. In Au/barrier/Al systems, aging at 250°C for over 10,000 hours has been shown to result in the breakdown of the barrier layer, allowing for extensive interaction between gold and aluminum and forming a structure predominantly composed of Au-Al intermetallics. imapsource.org Thermal cycling introduces additional mechanical stresses due to the mismatch in the coefficient of thermal expansion (CTE) between the different materials in the joint, which can accelerate degradation processes. researchgate.net

Advanced Synthesis and Fabrication Methodologies for Gold Tin Compounds

Thin Film and Coating Deposition Techniques

The deposition of gold-tin thin films and coatings is essential for their application in microelectronics, where precise layer thickness and composition are required. Various physical and electrochemical methods are employed for this purpose.

Physical Vapor Deposition (PVD) Methods (e.g., Sputtering, Evaporation)

Physical Vapor Deposition (PVD) encompasses a group of vacuum deposition techniques used to produce thin films by vaporizing a solid material and depositing it onto a substrate. The most common PVD processes include sputtering and evaporation. korvustech.comwikipedia.org These methods are characterized by the material transitioning from a condensed phase to a vapor phase and then back to a thin film condensed phase on the substrate. wikipedia.org PVD is utilized for manufacturing items requiring thin films for various functions, including electrical and mechanical. wikipedia.org

Sputtering involves bombarding a target material with high-energy ions in a vacuum chamber, dislodging atoms that then condense on the substrate to form a thin film. korvustech.com This process often uses a gaseous plasma generated at the target. yale.edu Sputtering is known for producing highly uniform coatings with low impurity rates, although it can be a slower and more complex method compared to evaporation. korvustech.com Gold sputtering is commonly used for coating circuit panels and electronic components due to gold's excellent conductivity. semicore.com

Evaporation, another PVD technique, involves heating the source material to a high vapor pressure in a vacuum, allowing the vapor to condense onto the substrate. korvustech.comkorvustech.com Thermal evaporation can be achieved through resistive heating or electron beam bombardment. yale.edukorvustech.com Electron-beam evaporation, for instance, heats the material to a high vapor pressure by electron bombardment in a high vacuum. wikipedia.org This method generally offers higher deposition rates and can provide excellent uniformity, though it may be limited by the melting point of certain materials. korvustech.com High purity gold-tin alloy slugs are available for use as evaporation source material in thin film deposition. americanelements.com

Both sputtering and evaporation can be automated for higher throughput in manufacturing. korvustech.com PVD processes offer an alternative to traditional metal coating methods like electroplating, which may produce harmful waste products. korvustech.com

Electrochemical Deposition and Electroplating

Electrochemical deposition, or electroplating, is an economical method for obtaining gold-tin coatings by co-depositing the two components from a single bath. nmfrc.org This technique involves using an electric current to deposit a thin layer of metal onto a substrate. wikipedia.orgyates-motloid.com It is widely studied for producing Au-Sn alloys, especially the eutectic alloy (30 at% Sn), which is commonly used as solder material in the electronics and optoelectronics industries. nmfrc.org

To achieve the co-deposition of gold and tin from a single bath, complexing agents are necessary to narrow the reduction potential gap between gold and tin ions and enhance bath stability. nmfrc.org Studies have investigated the effects of bath composition, such as the amount of ammonium (B1175870) citrate (B86180) in a potassium gold chloride bath, and pulse current plating factors on the composition, microstructure, and plating rate of Au-Sn deposits. nmfrc.org Gold-tin intermetallic compounds, such as Au₅Sn and AuSn, can be plated out separately by controlling the current density. nmfrc.org Au₅Sn is typically deposited at low current densities (<1 mA/cm²), while AuSn is formed at higher current densities (>2 mA/cm²). nmfrc.org Combining these phases can produce the eutectic Au-Sn alloy. nmfrc.org

The rate of Au-Sn alloy deposition can be varied, for example, from 1 to 5 μm/h at a current density of 5–50 mA/cm² using an ethylene (B1197577) glycol electrolyte. researchgate.net In this process, the deposited alloys can contain 27–54 at% of tin and include crystalline phases like AuSn₂, Au₅Sn, and AuSn, alongside amorphous gold. researchgate.net The deposition rate is significantly influenced by the concentration of Au(III) and Sn(IV) in the solution, allowing for control over the Au:Sn ratio in the alloy. researchgate.net The electrochemical deposition of tin on gold film electrodes can involve different mechanisms, including irreversible adsorption, underpotential deposition (UPD), and overpotential (bulk) deposition. researchgate.net UPD can lead to the formation of a tin layer on gold, and the interaction between tin adatoms and dissolved tin with the gold substrate can exceed the binding energy between tin atoms, resulting in surface alloying. researchgate.net

Electroplating solutions for gold-tin alloys can include complexed gold ions and tin ions, with complexing compounds used to solubilize the tin ions and alloy stabilization agents to maintain the deposited alloy composition over a usable current density range. google.com The pH of the solution is typically controlled, and the relative amounts of gold and tin ions are adjusted to achieve the desired deposit composition. google.com

Nanomaterial Synthesis of Gold-Tin Compositions

The synthesis of gold-tin nanomaterials allows for the exploration of size- and structure-dependent properties for various advanced applications. Different approaches, including gas-phase and wet chemical methods, are employed to create gold-tin nanoparticles and nanostructures.

Gas-Phase Synthesis with In-Flight Annealing for Nanoparticles

Gas-phase synthesis methods offer a rapid and reliable pathway for nanoparticle production. nih.gov A continuous one-step gas-phase synthesis method, such as spark ablation, combined with in-flight annealing, has been shown to be effective for tuning the properties of Au-Sn nanoparticles. nih.govacs.org In this method, metal vapor produced by sparks nucleates into primary particles that then collide and coalesce to form larger agglomerates in a continuous gas flow. nih.gov

In-flight annealing, performed directly after nanoparticle generation, allows for the tuning of their properties by controlling the temperature. nih.govacs.org Studies have investigated the effect of in-flight annealing in the temperature range of 300 to 1100 °C on Au-Sn nanoparticles. nih.govacs.org This process can influence the bimetallic Au/Sn ratio in the nanoparticles, which can be adjusted between 70/30 and 40/60 atomic %. nih.govacs.org Increasing the annealing temperature leads to the formation of more Sn-rich intermetallic phases, transitioning from randomly ordered Au-rich alloys at lower temperatures to structurally ordered Sn-rich intermetallics at higher temperatures. nih.govacs.org

In-flight annealing also affects the morphology of the nanoparticles. nih.gov As-produced nanoparticles from spark ablation can be fractal-like agglomerates, and the annealing step leads to sintering into spherical particles. nih.gov The surface oxidation state of nanoparticles generated by gas-phase methods can be controlled by adjusting parameters such as carrier gas composition and in-flight heating temperature. nih.govacs.org For Sn-Au nanoparticles, the surface oxides of tin can be partially reduced when heated in a slightly reducing atmosphere, with the reduction enhanced by the formation of mixed tin-gold nanoparticles. nih.govacs.org

Laser Ablation Methods for Nanoparticle Production

Laser ablation in liquid is a simple and rapid technique for synthesizing nanoparticles, including gold nanoparticles. acs.org This method involves ablating a bulk metal target immersed in a liquid medium using a pulsed laser. nih.govnih.gov The laser-induced plasma and subsequent processes lead to the formation of nanoparticles. researchgate.net

For gold-tin compositions, laser ablation can be used to produce core-shell nanostructures. For instance, laser ablation of a gold target in SnCl₄ solutions has been used to prepare gold nanoparticles wrapped with an ultrathin tin oxide layer. nih.gov These spherical Au nanoparticles, typically less than 20 nm in mean size, are formed with a SnO₂ shell of approximately 2 nm thickness. nih.gov The formation of such Au@SnO₂ nanoparticles involves the laser ablation-induced formation of Au nanoparticles followed by colloidal attachment and self-assembly of the tin oxide layer on the gold nanoparticles. nih.gov

Laser ablation parameters, such as laser wavelength and energy, as well as the properties of the liquid medium, can influence the size, shape, and composition of the resulting nanoparticles. While research specifically on laser ablation synthesis of gold-tin alloy nanoparticles is less extensively detailed in the provided snippets compared to core-shell structures or pure gold/tin oxide, the principles of laser ablation for generating metallic and oxide nanoparticles in solutions are established. acs.orgnih.govworldscientific.com

Wet Chemical Synthesis Approaches for Nanostructures (e.g., adaptation of Turkevich method concepts)

Wet chemical synthesis methods are widely used for the production of nanoparticles and nanostructures in a liquid medium through chemical reactions. The Turkevich method is a classical example for synthesizing gold nanoparticles, involving the reduction of gold ions (typically from tetrachloroauric acid) using a reducing agent like trisodium (B8492382) citrate in an aqueous solution, often at elevated temperatures. acs.orgmdpi.comresearchgate.netnanopartz.com This method is known for its simplicity and ability to produce spherical gold nanoparticles with controlled sizes. researchgate.netnanopartz.com

Adaptations of wet chemical synthesis concepts, including those related to the Turkevich method, can be applied to the fabrication of gold-tin nanostructures. While the provided information focuses primarily on the Turkevich method for synthesizing pure gold nanoparticles or depositing gold shells on oxide particles, the underlying principles of controlled reduction and nanoparticle growth in solution are relevant. acs.orgmdpi.comnanopartz.commdpi.com

Bulk and Composite Material Preparation

The preparation of gold-tin compounds for various applications involves techniques aimed at controlling the final form, composition, and microstructure. These methods range from traditional melting processes for bulk alloys to more intricate techniques for creating layered or composite structures.

Melt Processing Techniques for Eutectic Alloys

Melt processing is a fundamental approach for producing gold-tin alloys, especially those near the eutectic composition (80 wt% Au - 20 wt% Sn), which melts at approximately 280°C indium.comlehigh.edujst.go.jp. This composition is particularly important for soldering applications due to its sharp melting point and desirable wetting characteristics indium.com.

A typical melt processing method for producing Au80Sn20 solder balls involves precision melting and atomization. High-purity gold and tin are melted together in the eutectic ratio under an inert or vacuum atmosphere to prevent oxidation samaterials.com. The molten alloy is then rapidly solidified into spherical particles using techniques such as gas atomization or droplet formation samaterials.com. For high-precision applications, subsequent steps like size classification, sieving, and surface treatment may be employed to ensure uniformity and cleanliness samaterials.com.

Another approach described involves melting together small quantities of gold and tin in a test tube submerged in a high-boiling-point oil or glycerine lehigh.edu. The mixture is heated to promote mixing and alloying, followed by cooling in air lehigh.edu. This method, while simpler, is typically used for laboratory-scale fabrication lehigh.edu.

The manufacturing process for Au80Sn20 solder balls often includes rigorous testing to ensure quality. This involves chemical composition analysis using techniques like GDMS or XRF, mechanical properties testing (tensile strength, yield strength, elongation), dimensional inspection, surface quality inspection, and hardness testing samaterials.com.

Research findings highlight the importance of controlling the melting and solidification process to achieve the desired microstructure and properties. Studies examining the solidification of Au-Sn eutectic alloys investigate the correlation between thermal analysis results and wetting or bonding performance lehigh.edu. Differential scanning calorimetry (DSC) is a key technique used to measure the eutectic melting temperature and understand the alloy melting behavior in relation to its composition lehigh.edu.

Data regarding the properties of Au80Sn20 eutectic alloy produced via melt processing are crucial for its application as a solder.

PropertyValueReference
Eutectic Melting Point~280°C (556°F) indium.com
Tensile Strength275 MPa (40,000 lbs./sq. inch) indium.com
Yield Strength31.5 psi x 10³ indium.com
Thermal Conductivity0.57 W/cm°C @ 85°C (57 W/m·K) indium.comsamaterials.com
CTE (Temperature Coefficient of Expansion)14-16 ppm/°C @ 20°C indium.comsamaterials.com
Sphericity (Solder Balls)>99% samaterials.com
Surface Roughness (Solder Balls)<0.1 μm Ra samaterials.com
Oxygen Content (Solder Balls)<100 ppm samaterials.com

The eutectic composition ensures uniform reflow with minimal intermetallic growth, contributing to reliable solder joints samaterials.com. The high thermal conductivity and CTE matching silicon substrates help reduce thermal stress in electronic assemblies samaterials.com.

Laminated Composite Fabrication

Laminated composite fabrication involves creating materials by stacking and bonding multiple layers of different materials. In the context of gold-tin compounds, this can involve layering gold and tin to form a composite structure that is subsequently processed, often through annealing, to form intermetallic compounds or alloys.

The concept of lamination to achieve improved properties has historical roots, with examples dating back to antiquity, including a laminated shield containing bronze, tin, and gold layers described by Homer osti.govresearchgate.netunt.eduresearchgate.net. Modern laminated metal composites consist of alternating layers bonded with distinct interfaces unt.edu.

For gold-tin, a laminated process can be used to prepare Au-Sn solder by stacking Au and Sn layers and then cold rolling them into shape jst.go.jp. A stacked diffusion method, which involves homogenization annealing based on the stacked composite method, can also be employed jst.go.jp. Research has shown that during rolling and subsequent annealing, intermetallic compounds such as AuSn, AuSn₂, and AuSn₄ can form at the Au/Sn interface jst.go.jp. Annealing temperature influences the resulting phases; for instance, annealing at 453 K can transform AuSn, AuSn₂, and AuSn₄ into ζ and δ (AuSn) phases jst.go.jp.

Another technique utilizes a multilayer composite of deposited Au and Sn directly on the object to be bonded semi.ac.cn. This approach leverages the fact that tin's melting point (232°C) is lower than the Au-Sn eutectic point (280°C), allowing for a lower bonding process temperature (e.g., 260°C) compared to using preforms which typically require temperatures near 320°C for complete melting semi.ac.cn. This method eliminates the need for preforms, inhibits tin oxidation, and provides good control over the bonding layer thickness semi.ac.cn. Studies using this technique for bonding GaAs dice on alumina (B75360) substrates have shown high-quality, void-free bonds capable of withstanding thermal shock tests semi.ac.cn.

Laminated metal composites, in general, can exhibit improved properties such as fracture toughness, fatigue behavior, impact behavior, wear, corrosion, and damping capacity compared to their constituent materials unt.edu. The mechanical properties are influenced by factors including the choice of materials, laminate architecture (layer thickness and volume percentage), and processing history unt.edu. For gold-tin laminated structures, the formation and distribution of intermetallic compounds play a significant role in the final material properties.

While the search results provided information on general composite fabrication methods like hand layup, spray-up, resin transfer molding, and compression molding appinc.cocompositesaustralia.com.ausmicomposites.com, these are primarily discussed in the context of polymer matrix composites and are not specifically detailed for gold-tin laminated composites beyond the layering and annealing/diffusion processes mentioned.

Detailed research findings on the mechanical properties of gold-tin intermetallic compounds within laminated structures are available. Studies using nanoindentation have investigated the mechanical properties of phases like ζ'-Au₅Sn and δ-AuSn, which constitute the Au-Sn eutectic semi.ac.cn. These studies indicate that these intermetallic compounds are significantly more creep resistant than common soft solders semi.ac.cn. However, the formation of other intermetallic compounds, particularly AuSn₄, has been linked to embrittlement in solder joints, although the understanding of this phenomenon in relation to the mechanical properties of these phases is an area of ongoing research semi.ac.cnutp.edu.myosti.gov.

Intermetallic CompoundTypical Formation ContextNoted Properties/Issues
ζ'-Au₅SnConstituent of Au-Sn eutectic alloyBrittle at room temperature, superior mechanical properties and reliability in Au-20Sn solder jst.go.jp
δ-AuSnConstituent of Au-Sn eutectic alloy, forms at Au/Sn interfaceConstituent of Au-Sn eutectic alloy jst.go.jpsemi.ac.cn
AuSn₂Forms at Au/Sn interfaceForms during rolling and annealing of Au/Sn laminates jst.go.jp
AuSn₄Forms at Au/Sn interface, linked to gold embrittlementHard and brittle, strong tendency to grow as coarse plates or needles, linked to decreased reliability jst.go.jpsemi.ac.cnutp.edu.my

Characterization Techniques for Gold Tin Compounds and Interfaces

Microstructural and Compositional Analysis

Microstructural and compositional analysis techniques provide crucial information about the spatial arrangement of different phases and the elemental distribution within gold-tin materials and at their interfaces.

Scanning Electron Microscopy (SEM) is a widely utilized technique for examining the surface topography and internal microstructure of gold-tin compounds and solder joints imapsjmep.orgsemi.ac.cnresearchgate.netcircuitinsight.comnih.gov. SEM images offer high resolution, enabling detailed observation of the shape, size, and distribution of various phases, such as the distinctive needle-like morphology of AuSn4 intermetallics imapsjmep.orgresearchgate.net.

Often coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) serves as a powerful tool for elemental analysis. EDX/EDS allows for the determination of the elemental composition within specific regions or features identified in SEM images imapsjmep.orgsemi.ac.cnresearchgate.netcircuitinsight.comnih.gov. This capability is particularly valuable for distinguishing different gold-tin intermetallic phases based on their unique stoichiometric ratios semi.ac.cn. For example, EDX analysis of a bonding layer formed from a Au-Sn multilayer composite revealed that dark grains consisted of approximately 55 atomic percent (at.%) Au and 45 at.% Sn, consistent with the AuSn intermetallic compound. In contrast, lighter grains showed a composition of around 83 at.% Au and 17 at.% Sn, identifying them as the Au5Sn intermetallic compound semi.ac.cn. SEM with EDX has been effectively used to characterize the microstructures of Au-20wt.%Sn interconnections in both as-soldered and aged states, providing insights into the interfacial reaction mechanisms core.ac.uk. Furthermore, EDX analysis has confirmed the elemental compositions of various structures observed in optical and SEM micrographs of gold-doped tin-antimony solders, including the AuSn4 intermetallic needles imapsjmep.org. In the study of electroplated gold-tin alloys, SEM equipped with an ultra-thin window X-ray detector was employed for the characterization of the composition and microstructure of the deposited layers nmfrc.org. SEM/EDS analysis is also a standard method for assessing the gold concentration within solder joints, where the intensities of the characteristic X-ray peaks in the EDS spectrum are directly proportional to the elemental concentrations tch.es.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide significantly higher spatial resolution compared to SEM, enabling the investigation of the internal microstructure, crystal structure, and defects at the nanoscale nih.gov. TEM, frequently combined with EDX, is used to obtain detailed microstructural information and elemental profiles of interfacial reaction products in gold-tin systems core.ac.uknih.govmdpi.com. For instance, Scanning Transmission Electron Microscopy (STEM), a mode of TEM, coupled with EDX was utilized to study the detailed microstructure of interfacial reaction products at the interface between Au-20wt.%Sn interconnections and a Pt layer core.ac.uk. TEM combined with EDX has also been applied to examine the formation process and morphology of nanoparticles generated through the oxidation of AuSn and AuSn2 thin films nih.govmdpi.com. While the provided information mentions the use of TEM and HRTEM for analyzing intermetallic compounds such as PtSn, Pt3Sn researchgate.net, and Cu6Sn5 science.gov, specific detailed applications of these techniques directly on gold-tin intermetallics are less elaborated in the provided snippets compared to SEM/EDX.

Electron Probe Microanalysis (EPMA) is a quantitative analytical technique used to determine the elemental composition of a sample with high precision researchgate.net. Similar to EDX, it utilizes X-rays generated by an electron beam to identify the constituent elements. However, EPMA is generally considered more quantitative due to its reliance on standards and the application of more sophisticated correction procedures. EPMA has been used to confirm the composition of intermetallic compounds, such as the identification of IMC particles as AuSn4 researchgate.net. EPMA analysis is also capable of measuring compositional gradients within larger solder joint fillets researchgate.net. Studies have employed EPMA to analyze the distribution of elements at bonded interfaces following heat treatment uyemura.com. Furthermore, EPMA analysis has been conducted on solder joints with various surface finishes to investigate the types and distributions of intermetallics formed uyemura.com.

Crystallographic and Phase Identification

Identifying the specific crystallographic phases present in gold-tin compounds is fundamental to understanding their physical and chemical properties and predicting their behavior in different applications.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material and determining their underlying crystal structures researchgate.netnmfrc.orglehigh.eduresearchgate.net. XRD analysis is based on the characteristic diffraction pattern produced when X-rays interact with the ordered arrangement of atoms in a crystalline lattice. Each crystalline phase possesses a unique diffraction pattern, which serves as a distinct fingerprint for its identification lehigh.edu. XRD is routinely used to detect and identify different phases within multi-phase alloys lehigh.edu. Thin film X-ray diffraction has been specifically employed to identify the Au-Sn phases formed during electrodeposition processes and to assess any preferred crystallographic orientation within the deposited layers nmfrc.org. Standard XRD data, such as those found in JCPDS (Joint Committee on Powder Diffraction Standards) powder diffraction files, are used as reference patterns for phase identification nmfrc.org. Studies utilizing thin film XRD have successfully detected the presence of Au5Sn and AuSn phases in plated deposits nmfrc.org. XRD has also been applied to investigate the nucleation and growth mechanism during the sequential electroplating of gold over a thick tin layer, leading to the identification of the initial AuSn4 and Au phases researchgate.net. Advanced techniques like synchrotron X-ray diffraction, which offer high intensity and resolution, have been used to detect intermetallic compounds in lead-free solder bumps and to generate spatial distribution maps of specific intermetallic phases researchgate.net. This technique can also be operated in a temperature-resolved mode to observe the formation of IMCs in situ during the solidification process of a solder joint researchgate.net.

Thermal Behavior Characterization

Understanding the thermal behavior of Au-Sn alloys and intermetallic compounds is fundamental to controlling processing parameters and predicting performance at elevated temperatures.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are widely used techniques to study the thermal transitions, such as melting, solidification, and solid-state phase transformations, within the Au-Sn system. americanelements.comvulcanchem.comscipost.org These methods are instrumental in determining phase diagram boundaries and invariant reaction temperatures. americanelements.comvulcanchem.com

Studies utilizing DTA and DSC have helped to verify the presence and composition ranges of intermetallic phases in the Au-Sn system and to refine the phase diagram. americanelements.com For instance, DTA was used to measure phase transition temperatures in Au-Sb-Sn ternary alloys, building upon knowledge of the Au-Sn binary system. vulcanchem.comscipost.org DSC has been employed to analyze two-phase Au-Sn alloys, providing data on thermal events during heating and cooling cycles. americanelements.com These thermal analysis techniques are essential for establishing appropriate processing temperatures for soldering and annealing processes involving Au-Sn alloys.

Mechanical Properties Characterization of Intermetallic Phases

The mechanical properties of Au-Sn intermetallic compounds significantly influence the reliability and integrity of solder joints and interconnections. Techniques such as nanoindentation, creep resistance evaluation, and shear/tensile strength assessment are employed to quantify these properties.

Nanoindentation for Hardness and Elastic Modulus

Nanoindentation is a localized technique particularly suitable for determining the mechanical properties of the often brittle and small-scale intermetallic phases within a solder joint microstructure. nih.govresearchgate.netnih.govnih.gov This method involves pressing a sharp indenter, typically a diamond, into the material surface while continuously monitoring the load and penetration depth, allowing for the measurement of hardness and elastic modulus. nih.gov

Research using nanoindentation has investigated the mechanical properties of various Au-Sn intermetallic compounds, including AuSn, AuSn₂, AuSn₄, and Au₅Sn, as well as the beta (β) phase. nih.govresearchgate.netnih.gov These studies have shown that Au-Sn compounds generally exhibit lower hardness and stiffness compared to common Cu-Sn intermetallic compounds found in other solder systems. researchgate.netnih.gov For example, nanoindentation measurements on Au₅Sn and AuSn have indicated that these phases possess higher hardness than typical soft solders, contributing to the superior creep resistance of Au-Sn solders. researchgate.netresearchgate.net Ab initio calculations have also been used to determine the elastic properties of Au₅Sn and AuSn, providing theoretical values for bulk, shear, and Young's moduli. researchgate.netrsc.org

Here is a summary of typical mechanical properties for some Au-Sn intermetallic compounds and the eutectic composition:

MaterialHardness (GPa)Young's Modulus (GPa)
Au₅Sn (ζ')> ordinary soft solders researchgate.net~78 (calculated) rsc.org
AuSn (δ)> ordinary soft solders researchgate.net~42 (calculated), ~87-101 (experimental) rsc.org
AuSn₄ (η)Lower than Cu-Sn IMCs researchgate.netLower than Cu-Sn IMCs researchgate.net
Au80Sn20 (Eutectic)Decreases with increasing temperature researchgate.net68 (at 20 °C), Decreases with increasing temperature americanelements.comresearchgate.net

Creep Resistance Evaluation

Creep is a time-dependent deformation under sustained stress, which is a critical factor for the long-term reliability of solder joints, especially in high-temperature applications. nih.govresearchgate.net Au-Sn solders, particularly the eutectic composition, are known for their excellent creep resistance compared to conventional soft solders. americanelements.comnih.govresearchgate.netresearchgate.netnih.gov

Creep resistance of Au-Sn intermetallics and solder joints has been evaluated through indentation creep measurements and tensile creep tests. researchgate.netarxiv.org Nanoindentation has been used to obtain creep data, validating the high creep resistance of individual AuSn and Au₅Sn phases, as well as the eutectic composition. researchgate.netnih.govnih.gov Studies on the tensile creep behavior of eutectic AuSn solder have shown that while it exhibits favorable creep resistance up to 125 °C, the creep rate increases significantly at higher temperatures, such as 200 °C. arxiv.org Superplasticity, characterized by high elongations to failure, has also been observed in AuSn at elevated temperatures. arxiv.org

Shear and Tensile Strength Assessment of Interconnections

Studies on Au/20Sn interconnections have utilized shear strength tests to examine mechanical strength under various thermal load conditions. The shear strength of Au-Sn solid-liquid interdiffusion (SLID) bonds has been investigated as a function of temperature, showing a significant reduction in strength with increasing temperature. For example, the shear strength of an optimized Au-Sn SLID bond decreased from 140 MPa at room temperature to 20 MPa at 300 °C. This highlights the importance of evaluating bond strength at the intended application temperature. The tensile strength of eutectic Au80Sn20 solder has been reported to be 275 MPa at 20 °C. americanelements.com The microstructure of the solder joint, including the presence and morphology of intermetallic compounds, significantly influences the shear strength and failure mode.

Surface and Nanoscale Characterization

Characterization at the surface and nanoscale provides insights into the microstructure, phase distribution, interfacial reactions, and diffusion processes within Au-Sn systems. Various microscopy and spectroscopy techniques are employed for this purpose.

Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), High-Resolution Transmission Electron Microscopy (HR-TEM), X-ray Diffraction (XRD), X-ray Absorption Fine Structure (XAFS) spectroscopy, and Energy Dispersive X-ray Spectrometry (EDX) are used to characterize the surface morphology, cross-sectional microstructure, crystal structure, and elemental composition of Au-Sn alloys, intermetallic compounds, and interfaces.

SEM is commonly used to visualize the microstructure of Au-Sn solder joints, revealing the distribution of different phases, such as the lamellar eutectic structure of Au₅Sn and AuSn, and the presence of intermetallic compounds at interfaces. TEM and HR-TEM provide higher resolution imaging, allowing for the study of nanoscale features, crystal structures, and interfaces between different intermetallic phases. XRD is used to identify the crystalline phases present in Au-Sn samples, confirming the formation of intermetallic compounds like AuSn, AuSn₂, and AuSn₄. XAFS and EDX provide elemental and chemical state information, helping to understand the composition and diffusion processes at interfaces. These techniques are crucial for studying the structural evolution during diffusion processes and the formation of intermetallic core/shell structures at the nanoscale.

Atomic Force Microscopy (AFM) for Surface Morphology

In the context of gold-tin systems, AFM can provide insights into the surface characteristics of gold-tin intermetallic compounds formed at interfaces, such as those found in solder joints. While the provided search results primarily discuss AFM for general surface morphology analysis and its application to other materials like SnO2 thin films and curcumin (B1669340) nanoparticles, its principle can be directly applied to gold-tin interfaces. mdpi.comresearchgate.netubbcluj.ro For example, AFM could be used to study the topography and roughness of the intermetallic layers formed between gold and tin during soldering processes, which are known to influence the reliability of the joint. ecitechnology.comosti.gov Changes in surface morphology due to aging or thermal stress could also be monitored using AFM, providing valuable data on the degradation mechanisms of gold-tin interconnections. osti.gov

UV-Vis Spectroscopy and Surface Plasmon Resonance (SPR) for Nanoparticles

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for characterizing the optical properties of nanoparticles, particularly those made of noble metals like gold. Gold nanoparticles exhibit a distinct optical phenomenon known as localized surface plasmon resonance (LSPR), which is the collective oscillation of conduction electrons in resonance with incident light at a specific wavelength. jove.comcytodiagnostics.comedinst.comspectroscopyeurope.com This LSPR results in a strong absorption band in the visible region of the UV-Vis spectrum, typically between 500 nm and 600 nm for spherical gold nanoparticles. cytodiagnostics.comedinst.com

For gold-tin nanoparticles and alloy systems, UV-Vis spectroscopy and the analysis of SPR are essential for characterization. The LSPR peak is highly sensitive to factors such as nanoparticle size, shape, composition, interparticle distance, and the refractive index of the surrounding medium. cytodiagnostics.comedinst.comspectroscopyeurope.com

Research has shown that the addition of tin to gold nanoparticles can lead to a blue shift (shift to shorter wavelengths) and broadening of the LSPR peak. jove.comnih.gov This blue shift correlates with the incorporation of tin into the gold structure and can be observed as a color change in the nanoparticle solution. jove.com For instance, in one study, the expected LSPR maxima for gold-tin alloy nanoparticles shifted from around 514 nm with 10% Sn addition to approximately 470 nm with 40% Sn addition, accompanied by a color change from burgundy to orange to tan-brown. jove.com

UV-Vis spectroscopy can also be used to assess the stability of gold-tin nanoparticles and monitor aggregation, which typically results in a red shift (shift to longer wavelengths), broadening of absorption peaks, and a decrease in peak intensities. cytodiagnostics.com

While specific data tables for gold-tin LSPR shifts with varying tin concentrations were mentioned in the search results, the exact numerical data points for creating an interactive table were not fully available in the snippets. However, the trend observed is a blue shift with increasing tin content. jove.comnih.gov

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of nanoparticles in a colloidal suspension. It works by measuring the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. researchgate.netanton-paar.commdpi.com Smaller particles move faster due to Brownian motion, leading to more rapid fluctuations in scattered light, while larger particles move slower. mdpi.com By analyzing the rate of these fluctuations, DLS can provide information about the hydrodynamic diameter and size distribution of the nanoparticles. researchgate.netanton-paar.com

DLS is a valuable tool for characterizing gold-tin nanoparticles, particularly to assess their hydrodynamic size and monitor for aggregation. researchgate.netmdpi.com While Transmission Electron Microscopy (TEM) provides direct visualization of particle size and morphology, DLS offers a relatively fast and non-perturbative method for analyzing particle size distribution in solution. researchgate.netacs.org

Studies on gold nanoparticles (which can be extended to gold-tin alloy nanoparticles) have shown that DLS can provide information on mean particle size. researchgate.net For example, dispersions of gold nanoparticles synthesized using different methods resulted in mean particle sizes of 12 nm and 58 nm as determined by DLS. researchgate.net It is important to note that DLS measures the hydrodynamic diameter, which includes any solvation layer or capping agents around the nanoparticle, and can sometimes show discrepancies compared to sizes measured by techniques like TEM, especially for non-spherical particles or aggregated systems. researchgate.netacs.orgresearchgate.net DLS is particularly sensitive to the presence of larger particles or aggregates, which can significantly influence the measured size distribution. researchgate.net

While specific DLS data for gold-tin nanoparticles were not extensively detailed in the provided snippets, the technique's applicability to determine the size distribution of gold-tin nanoparticles and monitor their aggregation state is evident based on its use for similar noble metal nanoparticle systems. researchgate.netmdpi.comresearchgate.net

Theoretical and Computational Modeling of Gold Tin Systems

Atomistic Simulations (e.g., Molecular Dynamics for diffusion, alloy behavior)

Atomistic simulations, such as Molecular Dynamics (MD) and Monte Carlo (MC) methods, are valuable tools for investigating material phenomena at scales not easily accessible by other computational methods like Density Functional Theory (DFT). While DFT offers accuracy and straightforward selectivity of alloy components, its computational demands can be prohibitive for larger systems mdpi.com. MD and MC simulations are highly desirable for studying material phenomena related to comparably large systems mdpi.com.

Atomistic simulations can be used to study various aspects of Au-Sn systems, including diffusion phenomena and the allotropic phase transformation between different tin phases mdpi.com. For instance, a new interatomic potential based on the second nearest-neighbor modified embedded-atom method (2NN MEAM) has been developed and verified using MD simulations to study phase transformations and diffusion in pure tin mdpi.com. Large-scale atomistic simulations, framed as numerical experiments, have also been employed to calculate equilibrium vacancy concentrations and atomic diffusion coefficients in various alloys aps.org. This method, which simulates a crystal with free surfaces, provides a natural way to achieve an equilibrium concentration of defects in the bulk aps.org. For complex concentrated alloys, this experimental approach allows for the study of diffusion processes where standard analytical methods are challenging due to the wide variety of microscopic states aps.org.

Atomistic simulations have also been applied to study interface atomic diffusion in ultrasonic metal welding, revealing that crystallite orientations significantly influence interface diffusion and joint tensile strength d-nb.info. Increased sliding velocity was found to enhance interface atom diffusion and significantly raise interface temperature due to friction heat generation d-nb.info.

Predictive Modeling of Interfacial Reactions and Microstructural Evolution

Predictive modeling is essential for understanding and controlling the interfacial reactions and microstructural evolution in Au-Sn systems, particularly in solder joints. The formation and growth of intermetallic compounds (IMCs) at the interface between Au-Sn solder and metallization layers are critical factors influencing the reliability of electronic interconnections core.ac.ukresearchgate.net. Excessive growth of brittle IMC layers can lead to detrimental effects on reliability, including brittle failure and decreased shear strength core.ac.ukresearchgate.net.

Thermodynamic considerations, often combined with experimental results, are crucial for rationalizing interfacial reactions and microstructural evolution core.ac.uk. The CALPHAD (Calculation of Phase Diagrams) method is a widely accepted approach for thermodynamically establishing phase diagrams of multi-component systems, such as Au-Sn-X ternary systems (where X can be Ni, Cu, or Pt) core.ac.uk. These thermodynamic descriptions are beneficial for understanding interfacial reactions and predicting potential interfacial products by calculating phase diagrams and thermodynamic properties core.ac.uk.

Predictive modeling can help in designing reliable interconnections by assisting in the selection of contact metallizations core.ac.uk. For example, studies have focused on the interfacial reactions between Au-20wt.%Sn solder and commonly encountered contact metallizations like Ni, Cu, and Pt, using thermodynamic calculations to assess reliability from a metallurgical viewpoint core.ac.uk. The thermodynamic-kinetic approach can also be used to predict intermetallic reaction products in systems involving Au-Sn solder and various metallizations mdpi.com.

Modeling of microstructural evolution can involve schematic diagrams illustrating the process, such as the dissolution and diffusion between metallization and solder, and the formation of specific IMCs like Au₅Sn mdpi.com. Understanding the kinetics of these reactions is vital for predicting the long-term stability and reliability of the joints researchgate.net.

Thermodynamic Databases and Integrated Modeling Platforms

Thermodynamic databases are fundamental resources for computational modeling of materials, providing the necessary data on phase equilibria and thermodynamic properties. For Au-Sn systems and related alloys, these databases are crucial for various modeling approaches, including CALPHAD-based simulations core.ac.ukmdpi.com.

Integrated experimental and thermodynamic modeling research programs are underway to support the optimization of materials processing and predict the partitioning of elements in complex systems uq.edu.au. These programs combine high-temperature equilibration experiments with micro-analytical techniques and thermodynamic databases that include advanced models for liquid and solid solution phases uq.edu.au. Software packages like FactSage, ChemApp, ChemSheet, and SimuSage are used for process modeling within these integrated frameworks uq.edu.au.

Thermodynamic databases are continuously being developed and refined. For instance, the CALPHAD approach has been employed to model the thermodynamics of ternary systems like Au-Ge-X (X = In, Sb, Si, Zn), leveraging experimental phase equilibria data and previous assessments of related binary subsystems mdpi.com. These databases provide vital parameters for creating comprehensive thermodynamic databases essential for designing and developing new high-temperature lead-free solders mdpi.com.

Specialized thermodynamic databases, such as TCNOBL3, are designed for noble metal-based alloys, including those containing Au and Sn thermocalc.com. These databases contain assessed phases and properties like Gibbs energy, volume, surface tension, viscosity, electrical resistivity, and thermal conductivity thermocalc.com. They are intended for use with various software products and kinetic modules for diffusion and precipitation simulations thermocalc.com.

The integration of thermodynamic databases with modeling platforms allows for the calculation of driving forces for phase transformations and local phase equilibria, providing numerical input for simulations like solidification core.ac.uk.

Reliability Prediction Based on Material Behavior (e.g., mechanical response modeling)

Reliability prediction of Au-Sn solder joints is a critical aspect of their application, particularly in electronic packaging subjected to thermo-mechanical stresses core.ac.ukpurdue.edu. Computational modeling, especially finite element analysis (FEA), is widely used to predict the fatigue life and assess the reliability of solder joints mdpi.comuni-obuda.hu.

Finite element method (FEM) based simulations are a convenient choice for studying and improving application designs, significantly saving time and cost compared to fatigue life tests mdpi.com. Crystal plasticity models incorporating anisotropic and temperature-dependent properties can be utilized to study deformation and subgrain formation in tin-based solder joints, aiming to predict reliability under temperature cycling purdue.edu.

Reliability prediction models can also incorporate damage accumulation approaches, evaluating the probability distribution of attributes that degrade over time or cycles core.ac.uk. The selection of optimal solder alloys for fabricating solder joints considers various factors, including mechanical and chemical properties, which are informed by modeling and simulation auburn.edu.

The superior fatigue performance of Au₈₀Sn₂₀ alloy solder, with a high fatigue life observed in power cycling tests, highlights the importance of material behavior in reliability prediction mdpi.com. Modeling helps to understand why certain compositions exhibit better performance under specific loading conditions mdpi.com.

Future Research Directions in Gold Tin Compound Science

Addressing Unresolved Questions in Gold-Tin Phase Transformation

Despite extensive study, the gold-tin phase diagram, particularly the gold-rich portion, still presents areas that require further investigation. brunel.ac.uk Understanding the precise low-temperature equilibria and the formation and growth kinetics of intermetallic compounds (IMCs) during various processing conditions remains crucial. core.ac.ukmdpi.comutp.edu.my Future research should focus on:

Precisely mapping the low-temperature phase boundaries in the gold-rich region of the Au-Sn binary system through long-term heat treatments and advanced characterization techniques. brunel.ac.uk

Investigating the influence of processing parameters, such as heating rates and dwell times, on the formation and morphology of IMCs in Au-Sn solder joints. indium.comutp.edu.myuminho.ptresearchgate.net

Delving into the mechanisms of solid-state diffusion and alloy formation in Au-Sn multilayer composites used in low-temperature bonding processes. semi.ac.cn

Clarifying the melting behavior of Au-Sn alloys near the eutectic composition and its relationship to composition through refined thermal analysis techniques. lehigh.edu

Understanding these phase transformations is critical for controlling the microstructure and, consequently, the mechanical and electrical reliability of gold-tin interconnects. core.ac.ukmdpi.comutp.edu.my

Development of Novel Characterization Methodologies for Dynamic Processes

The dynamic nature of processes involving gold-tin alloys, such as soldering and solid-state diffusion, necessitates the development and application of advanced in-situ characterization techniques. Current methods like scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDX) and differential thermal analysis (DTA) provide valuable post-mortem or limited dynamic information. core.ac.ukuminho.ptresearchgate.netlehigh.eduresearchgate.net Future research should prioritize:

Developing or adapting in-situ microscopy techniques (e.g., hot-stage microscopy, in-situ TEM) to observe the real-time evolution of IMCs and phase transformations during heating and cooling cycles.

Utilizing advanced X-ray techniques (e.g., synchrotron-based diffraction or imaging) to study crystallographic changes and spatial distribution of phases during dynamic processes.

Implementing and refining techniques like scanning acoustic microscopy (SAM) for non-destructive evaluation of bonding quality and defect formation in Au-Sn joints. semi.ac.cn

Exploring the use of novel sensors and measurement techniques to monitor temperature profiles, wetting behavior, and intermetallic growth during soldering processes.

These methodologies will provide unprecedented insights into the kinetics and mechanisms governing the formation and stability of gold-tin compounds in real-world applications.

Advanced Materials Design for Specific Performance Attributes

Designing and characterizing novel multi-component gold-tin alloys with minor additions of other elements to enhance specific properties like mechanical strength, fatigue resistance, or corrosion resistance. core.ac.ukmdpi.com

Developing composite materials incorporating gold-tin phases with reinforcing elements or structures to improve mechanical performance and reliability, particularly in demanding environments. mdpi.com

Exploring the design of gold-tin nanostructures and thin films for applications in microelectronics, sensors, and catalysts, where surface area and nanoscale interactions are critical. nanorh.comscielo.org.za

Investigating the potential of additive manufacturing techniques to create complex gold-tin structures with tailored microstructures and properties.

These efforts aim to move beyond traditional alloy compositions and create gold-tin materials with optimized performance for emerging technological needs.

Integration of Multiscale Modeling and Experimental Approaches

A comprehensive understanding and predictive capability for gold-tin systems necessitate the integration of multiscale modeling with experimental investigations. nih.govacs.orgresearchgate.net This involves bridging different length and time scales, from atomic-level interactions to macroscopic material behavior. Future research should focus on:

Developing and refining computational models (e.g., Density Functional Theory, Molecular Dynamics, Finite Element Analysis) to simulate the formation, structure, and properties of gold-tin intermetallics at different scales. nih.govacs.orgacs.orgringelab.com

Using modeling to predict phase transformations, diffusion kinetics, and stress evolution in gold-tin joints under various thermal and mechanical loads. ansys.comresearchgate.net

Validating and refining computational models using experimental data obtained from advanced characterization techniques.

Employing integrated modeling and experimental approaches to design new gold-tin alloy compositions and processing routes for desired performance attributes.

This integrated approach will accelerate the discovery and optimization of gold-tin materials by providing a deeper theoretical understanding alongside experimental validation.

Interdisciplinary Research with Emerging Fields (e.g., quantum materials, advanced manufacturing)

Gold-tin compounds and alloys have the potential to play a role in emerging fields beyond traditional electronics packaging. Future research should explore interdisciplinary collaborations in areas such as:

Investigating the potential of gold-tin intermetallics, particularly compounds like AuSn₄, for applications in quantum materials and topological superconductivity, building on recent findings. scipost.org

Exploring the use of gold-tin materials in advanced manufacturing processes, such as 3D printing of metallic structures, where their melting behavior and alloying characteristics can be advantageous. nanorh.comtechjoe.ca

Researching the catalytic and electro-catalytic properties of gold-tin compounds and nanostructures for applications in chemical synthesis and energy conversion. scielo.org.zaringelab.com

Exploring the use of gold-tin alloys in advanced sensor technologies due to their unique electrical and thermal properties. scielo.org.za

These interdisciplinary efforts will expand the application space for gold-tin compounds and contribute to advancements in diverse scientific and technological domains.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing Au-Sn intermetallic compounds (IMCs)?

  • Methodological Answer : Synthesis typically involves controlled thermal processing (e.g., reflow soldering or furnace annealing) to achieve stoichiometric ratios (e.g., Au₅Sn, AuSn, AuSn₂, AuSn₄). Characterization employs:

  • X-ray diffraction (XRD) to identify crystal structures and phase purity .
  • Scanning/Transmission Electron Microscopy (SEM/TEM) for microstructural analysis, including grain boundaries and IMC layer thickness .
  • Differential Scanning Calorimetry (DSC) to study phase transitions and melting points .
    • Example Data :
PhaseMelting Point (°C)Crystal Structure
Au₅Sn252Hexagonal
AuSn217Orthorhombic

Q. How do interfacial reactions between Au and Sn influence mechanical properties in microelectronic joints?

  • Methodological Answer :

  • Shear testing and nanoindentation quantify mechanical strength and ductility.
  • Cross-sectional analysis via focused ion beam (FIB) milling reveals crack propagation modes in IMC layers .
  • Thermal cycling experiments simulate real-world fatigue, with failure rates correlated to IMC thickness (>5 µm increases brittleness) .

Advanced Research Questions

Q. How can contradictions in reported phase diagram data for Au-Sn systems be resolved?

  • Methodological Answer :

  • Iterative validation : Compare historical datasets (e.g., Hansen, 1958 vs. Okamoto, 2007) using modern techniques like synchrotron XRD for high-resolution phase detection .
  • Computational modeling : Apply CALPHAD (CALculation of PHAse Diagrams) to reconcile discrepancies in thermodynamic parameters .
  • Key Contradiction : Disputed solubility limits of Sn in Au-rich phases at <200°C, resolved via in-situ TEM heating experiments .

Q. What advanced strategies optimize Au-Sn alloy design for high-temperature stability in optoelectronic devices?

  • Methodological Answer :

  • Combinatorial sputtering creates gradient compositions to screen for optimal thermal conductivity (>50 W/m·K) and oxidation resistance .
  • Density Functional Theory (DFT) simulations predict dopant effects (e.g., Ni or Sb) on interfacial adhesion energy .
  • Experimental Validation : Accelerated aging tests (85°C/85% RH) quantify oxide layer growth rates, with Ni-doped Au-Sn showing 60% reduction in degradation .

Q. How do nanoscale Au-Sn structures (e.g., nanoparticles or nanowires) exhibit stability challenges under electron beam irradiation?

  • Methodological Answer :

  • In-situ TEM tracks atomic migration and coalescence during irradiation, with Sn segregation observed at grain boundaries .
  • Monte Carlo simulations model electron-matter interactions to predict damage thresholds (e.g., >10 keV beams induce Sn sublimation) .
  • Mitigation Strategy : Encapsulation with amorphous carbon layers reduces beam-induced decomposition by 40% .

Methodological and Analytical Considerations

Q. What statistical approaches are critical for analyzing variability in Au-Sn electrochemical deposition processes?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use Taguchi methods to optimize parameters (pH, current density, bath composition) for uniformity .
  • ANOVA identifies dominant factors (e.g., current density contributes 70% to thickness variance) .
  • Example Data :
ParameterOptimal RangeEffect on Deposit Roughness (nm)
Current Density (mA/cm²)2–520–50
Temperature (°C)25–3510–30

Q. How can interdisciplinary approaches (e.g., materials science and computational chemistry) address gaps in Au-Sn catalysis research?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) probes catalytic activity of Au-Sn nanoparticles in CO₂ reduction, with Sn oxidation states (Sn⁰ vs. Sn²⁺) tuned via electrochemical pretreatment .
  • Machine Learning : Train neural networks on existing catalysis datasets to predict untested Au/Sn ratios (e.g., Au₃Sn₂ predicted to enhance methanol selectivity by 25%) .

Publication and Peer Review Standards

Q. What are the criteria for publishing Au-Sn research in high-impact journals (e.g., Gold Bulletin)?

  • Methodological Answer :

  • Scope Alignment : Focus on novel synthesis, characterization, or applications (e.g., nanotechnology or catalysis) .
  • Data Rigor : Include reproducibility metrics (e.g., error bars for ≥3 experimental replicates) and raw data deposition in repositories like Zenodo .
  • Ethical Compliance : Disclose funding sources and avoid incremental findings (e.g., minor doping effects without mechanistic insights) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.